molecular formula C12H15NO4 B2601889 Ethyl [(2-ethoxyphenyl)amino](oxo)acetate CAS No. 24439-50-7

Ethyl [(2-ethoxyphenyl)amino](oxo)acetate

Cat. No. B2601889
CAS RN: 24439-50-7
M. Wt: 237.255
InChI Key: KYQHLNQTKJTCKZ-UHFFFAOYSA-N
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Description

Ethyl (2-ethoxyphenyl)aminoacetate is a chemical compound with the molecular formula C12H15NO4 . It is a derivative of ethyl acetate, a common ester used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of Ethyl (2-ethoxyphenyl)aminoacetate consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to an ethoxyphenylamino group and an ethyl group . The ethoxyphenylamino group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) attached to an ethoxy group (an oxygen atom single-bonded to an ethyl group) .

Scientific Research Applications

  • Synthesis of Novel α-Ketoamide Derivatives : Ethyl (2-ethoxyphenyl)aminoacetate was used in the synthesis of a novel series of α-ketoamide derivatives. These compounds were synthesized through the ring opening of N-acylisatin and coupled to different amino acid esters using OxymaPure/DIC as a coupling reagent, yielding excellent purity and yield (El‐Faham et al., 2013).

  • Chemoselective Synthesis of Tetrahydropyridines : The compound was utilized for the synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates, demonstrating its versatility and chemoselectivity in the production of a wide range of products (Pretto et al., 2019).

  • Antitumor Activity : A study explored the synthesis of ethyl 2-[(2-amino-3-cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate, demonstrating its potential in inhibiting the proliferation of certain cancer cell lines (Liu et al., 2018).

  • Catalytic Synthesis of Pyrrole Derivatives : The compound played a role in the catalytic synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, highlighting its utility in producing complex organic structures (Yavari et al., 2002).

  • Reaction with 1H-Indazol-3-ol : Research investigated the reaction of the compound with 1H-indazol-3-ol, leading to the isolation and identification of various esters, providing insights into its reactivity and potential for producing diverse chemical entities (Bonanomi & Palazzo, 1977).

Safety and Hazards

Ethyl (2-ethoxyphenyl)aminoacetate should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

ethyl 2-(2-ethoxyanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-10-8-6-5-7-9(10)13-11(14)12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQHLNQTKJTCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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